3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 939986-62-6
Cat. No.: VC3253763
Molecular Formula: C18H22ClN3O3
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939986-62-6 |
|---|---|
| Molecular Formula | C18H22ClN3O3 |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | tert-butyl 3-(3-chloroquinoxalin-2-yl)oxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22ClN3O3/c1-18(2,3)25-17(23)22-10-6-7-12(11-22)24-16-15(19)20-13-8-4-5-9-14(13)21-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
| Standard InChI Key | VXFSYVUDPOPFKM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC3=CC=CC=C3N=C2Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC3=CC=CC=C3N=C2Cl |
Introduction
3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the chemical formula C18H22ClN3O3 and a molecular weight of 363.84 g/mol. It is identified by the CAS number 939986-62-6. This compound is a derivative of quinoxaline, which is known for its diverse pharmacological activities, and it incorporates a piperidine ring and a tert-butyl ester functional group, enhancing its solubility and stability .
Synthesis and Preparation
The synthesis of 3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step chemical reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like flow chemistry may be employed to improve efficiency and minimize waste.
Suppliers and Availability
This compound is available from several suppliers, including American Custom Chemicals Corporation, Chemenu, and Crysdot, with varying purity levels and packaging options . Additionally, suppliers like Meryer (Shanghai) Chemical Technology Co., Ltd. and Amber MolTech LLC offer this compound in China .
| Supplier | Product Number | Purity | Packaging | Price |
|---|---|---|---|---|
| American Custom Chemicals Corporation | HCH0295642 | 95.00% | 5MG | $499.61 |
| Chemenu | CM142052 | 95% | 1g | $429 |
| Crysdot | CD11008256 | 95+% | 1g | $455 |
Potential Applications and Research Findings
3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has potential applications in medicinal chemistry due to its structural features, which may interact with biological targets. Further research is needed to elucidate its mechanism of action and explore its therapeutic potential .
Analytical Techniques for Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound. These methods provide detailed information about its chemical structure and help in assessing its quality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume